
Unii-2T859uzj2V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The synthesis of Unii-2T859uzj2V involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of reagents such as 3-chloro-4-((3-fluorophenyl)methoxy)aniline and 6-quinazolinyl derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
Unii-2T859uzj2V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Unii-2T859uzj2V has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of Unii-2T859uzj2V involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Unii-2T859uzj2V can be compared with other similar compounds, such as:
Lapatinib: A dual kinase inhibitor used in cancer therapy.
Gefitinib: An epidermal growth factor receptor inhibitor used in cancer treatment.
Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer therapy.
生物活性
The compound identified as UNII-2T859uzj2V is of significant interest in the field of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
Structure and Composition
- Chemical Name : [Insert chemical name]
- Molecular Formula : [Insert molecular formula]
- Molecular Weight : [Insert molecular weight]
- CAS Number : [Insert CAS number]
Physical Properties
Property | Value |
---|---|
Solubility | [Insert solubility] |
Melting Point | [Insert melting point] |
Boiling Point | [Insert boiling point] |
LogP | [Insert LogP value] |
The biological activity of this compound can be attributed to its interaction with specific biological targets. Understanding these interactions is essential for elucidating its pharmacological effects.
- Target Proteins : [List target proteins]
- Pathways Involved : [Describe relevant pathways]
Pharmacodynamics
Pharmacodynamic studies reveal how this compound affects biological systems. Key parameters include:
- Efficacy : [Describe efficacy in relevant models]
- Potency : [Provide IC50 or EC50 values]
- Selectivity : [Discuss selectivity against other targets]
Pharmacokinetics
Understanding the pharmacokinetics of this compound is vital for predicting its behavior in biological systems:
Parameter | Value |
---|---|
Absorption | [Describe absorption characteristics] |
Distribution | [Describe distribution characteristics] |
Metabolism | [Describe metabolic pathways] |
Excretion | [Describe excretion routes] |
Study 1: [Title of Study]
- Objective : [State the objective of the study]
-
Methodology :
- Study Design: [Describe design]
- Sample Size: [State sample size]
- Treatment Protocol: [Outline treatment protocols]
-
Findings :
- Key Results: [Summarize key findings]
- Statistical Analysis: [Include any relevant statistical data]
Study 2: [Title of Study]
- Objective : [State the objective of the study]
-
Methodology :
- Study Design: [Describe design]
- Sample Size: [State sample size]
- Treatment Protocol: [Outline treatment protocols]
-
Findings :
- Key Results: [Summarize key findings]
- Statistical Analysis: [Include any relevant statistical data]
Safety and Toxicity
Evaluating the safety profile of this compound is crucial for its potential clinical use.
Toxicological Studies
Study Type | Findings |
---|---|
Acute Toxicity | [Summarize findings] |
Chronic Toxicity | [Summarize findings] |
Genotoxicity | [Summarize findings] |
特性
IUPAC Name |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClFN3O4/c27-20-12-18(5-7-23(20)34-13-15-2-1-3-17(28)10-15)31-25-19-11-16(4-6-21(19)29-14-30-25)22-8-9-24(35-22)26(32)33/h1-12,14H,13H2,(H,32,33)(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLDUFLYKPDTCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClFN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152131-73-1 |
Source
|
Record name | 2-Furancarboxylic acid, 5-(4-((3-chloro-4-((3-fluorophenyl)methoxy)phenyl)amino)-6-quinazolinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152131731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FURANCARBOXYLIC ACID, 5-(4-((3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)PHENYL)AMINO)-6-QUINAZOLINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T859UZJ2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。